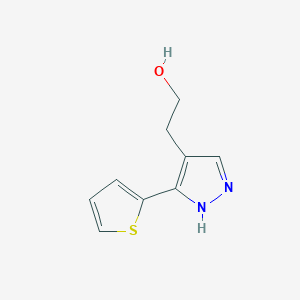

2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

Übersicht

Beschreibung

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene and its derivatives have been used as an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .

Chemical Reactions Analysis

Thiophene and its derivatives have been proven to be effective drugs in the present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and melting point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

Thiophenderivate sind für ihre antimikrobiellen Eigenschaften bekannt. Das Vorhandensein des Thiophenrings in der Struktur von „2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol“ deutet auf eine mögliche Verwendung als antimikrobielles Mittel hin. Diese Anwendung ist entscheidend für die Entwicklung neuer Medikamente zur Bekämpfung resistenter Bakterienstämme und anderer Mikroorganismen .

Entzündungshemmende und analgetische Anwendungen

Die entzündungshemmenden und analgetischen Wirkungen von Thiophenderivaten machen sie zu Kandidaten für die Behandlung von entzündlichen Erkrankungen und die Schmerzbehandlung. Die fragliche Verbindung könnte synthetisiert und auf diese biologischen Aktivitäten getestet werden, was einen neuen Weg für therapeutische Medikamente eröffnet .

Antitumoraktivität

Thiophenderivate haben sich in der Antitumor-Forschung als vielversprechend erwiesen. Die einzigartige Struktur von „this compound“ könnte auf ihre Wirksamkeit bei der Hemmung des Wachstums und der Proliferation von Krebszellen untersucht werden, was einen möglichen Weg für die Krebsbehandlung eröffnet .

Korrosionsschutz

Im Bereich der Materialwissenschaften fungieren Thiophen und seine Derivate als Korrosionsschutzmittel für Metalle. Diese Anwendung ist wichtig, um Industrieanlagen und Infrastruktur vor korrosionsbedingten Schäden zu schützen .

Leuchtdioden (LEDs)

Thiophenderivate werden bei der Herstellung von LEDs verwendet. Die Verbindung könnte bei der Entwicklung neuer organischer LEDs (OLEDs) eingesetzt werden, die für ihre Effizienz und Helligkeit bekannt sind .

Fluoreszenzbildgebung

Die strukturellen Merkmale von Thiophenderivaten eignen sich für Anwendungen in der Fluoreszenzbildgebung. Diese Verbindung könnte in der medizinischen Diagnostik, der molekularen Bildgebung und möglicherweise in der fluoreszenzgesteuerten Chirurgie eingesetzt werden, wodurch die Präzision medizinischer Verfahren verbessert wird .

Kinasehemmung

Kinasen sind Enzyme, die eine entscheidende Rolle bei verschiedenen zellulären Prozessen spielen. Thiophenderivate wurden als Kinasehemmer identifiziert, was zur Entwicklung neuer Medikamente für Krankheiten führen könnte, bei denen die Kinaseaktivität dysreguliert ist .

Östrogenrezeptormodulation

Es wurde festgestellt, dass einige Thiophenderivate Östrogenrezeptoren modulieren. Diese Verbindung könnte auf ihre potenzielle Verwendung in hormonbedingten Therapien, wie z. B. Behandlungen für Brustkrebs, untersucht werden .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiophene and its substituted derivatives, which are part of the compound’s structure, are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

Compounds containing a thiophene nucleus have been reported to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

It is known that thiophene derivatives can interact with various biochemical pathways, influencing a wide range of biological and physiological functions .

Result of Action

Compounds containing a thiophene nucleus have been reported to exhibit various biological and physiological functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol. For instance, the compound’s stability can be affected by temperature, as suggested by the storage recommendations for related compounds . Furthermore, the compound’s solubility in various solvents can influence its bioavailability and distribution within the body .

Biochemische Analyse

Biochemical Properties

2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . This compound can also modulate gene expression by interacting with transcription factors or epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and then bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear receptors or transcription factors to modulate gene expression .

Eigenschaften

IUPAC Name |

2-(5-thiophen-2-yl-1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-4-3-7-6-10-11-9(7)8-2-1-5-13-8/h1-2,5-6,12H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLMWETUVZLBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482167.png)

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482169.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482170.png)

![7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482171.png)

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482172.png)

![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482173.png)

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482175.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482176.png)

![7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482178.png)

![1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482180.png)

![1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482181.png)